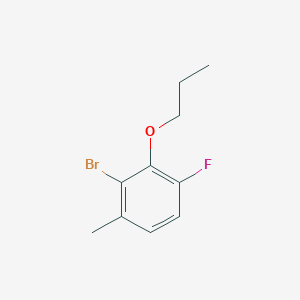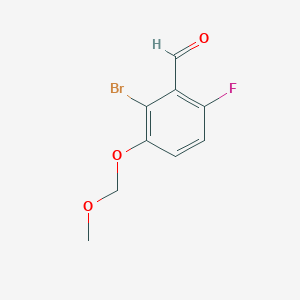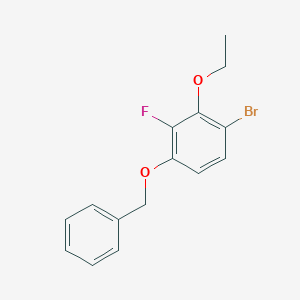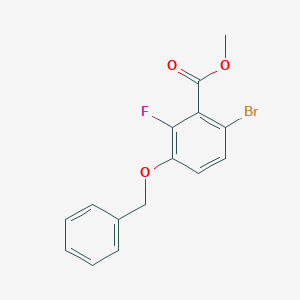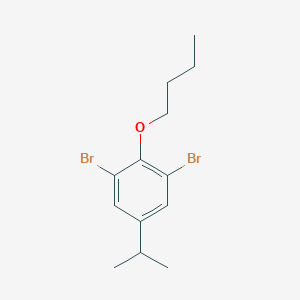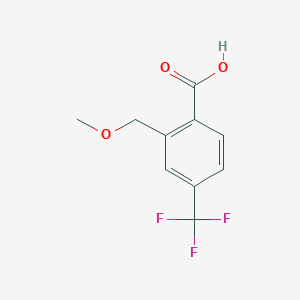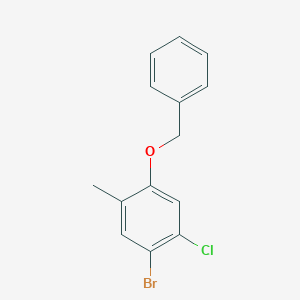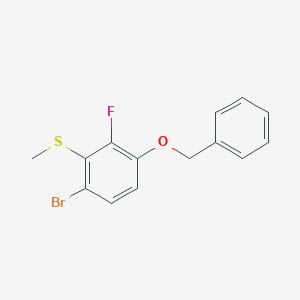
(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
FBS has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it has the ability to react with a variety of other molecules. FBS has also been used as a catalyst for the synthesis of various compounds, including drugs and agrochemicals. In addition, FBS has been used in the development of new fluorescent probes for imaging applications. It has also been used in the development of new materials for use in nanotechnology.
作用機序
The mechanism of action of FBS is not yet fully understood. However, it is believed that FBS acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, thus enabling it to catalyze various reactions. Additionally, FBS can also act as a nucleophile, which means that it can donate electrons to other molecules in order to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FBS are not yet fully understood. However, it has been shown to have a number of effects on various biological systems, including the nervous system, the cardiovascular system, and the immune system. FBS has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial effects. Additionally, FBS has been shown to have an effect on the metabolism of certain drugs, as well as on the metabolism of certain vitamins and minerals.
実験室実験の利点と制限
The use of FBS in lab experiments has a number of advantages. One of the main advantages is its low cost and availability, which makes it a cost-effective reagent for a variety of experiments. Additionally, FBS is a highly reactive molecule, which makes it suitable for a wide range of experiments. However, there are also some limitations to the use of FBS in lab experiments. One of the main limitations is its toxicity, as it can be dangerous if not handled properly. Additionally, FBS can be difficult to work with, as it is a volatile compound and can be difficult to store.
将来の方向性
The potential future directions for research involving FBS are numerous. One potential direction is the development of new methods for synthesizing FBS, as well as new ways to use it in organic synthesis. Additionally, further research could be done to explore the biochemical and physiological effects of FBS, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential applications of FBS in nanotechnology, as well as its potential use in imaging applications. Finally, further research could be done to explore the potential applications of FBS in drug development and delivery.
合成法
FBS is synthesized through a multi-step process. The first step involves the reaction of 3-bromo-2-fluorobenzyl bromide with a sulfonium salt in an aqueous medium. This reaction results in the formation of a sulfonium intermediate, which is then reacted with a benzyloxy group in an organic solvent to form FBS. The reaction is generally carried out at room temperature and is catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
特性
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJWENIEJQQHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




